

Physical and chemical properties of 3-aminobutanal

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Compound of Interest

Compound Name: 3-Aminobutanal

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An In-depth Technical Guide on the Physical and Chemical Properties of **3-Aminobutanal**

Disclaimer: Scientific literature and chemical databases contain limited experimental data for **3-aminobutanal**. This guide presents the available computed data for **3-aminobutanal** and supplements it with experimental data for its well-characterized isomer, 4-aminobutanal, to provide context on the properties of aminobutanals. The distinction between the two isomers is clearly indicated throughout the document.

Introduction

3-Aminobutanal is an aminoaldehyde with the chemical formula C_4H_9NO .^[1] As a bifunctional molecule containing both a reactive aldehyde group and a basic amino group, it holds potential as a building block in organic synthesis and drug development. However, its properties have not been extensively studied. This guide summarizes the known computational data for **3-aminobutanal** and draws comparisons with its structural isomer, 4-aminobutanal, a significant intermediate in metabolic pathways.

Physicochemical Properties

Quantitative data for **3-aminobutanal** is primarily derived from computational models. For comparative purposes, the experimentally determined properties of 4-aminobutanal are also provided.

Computed Properties of 3-Aminobutanal

The following table summarizes the computed physicochemical properties of **3-aminobutanal** as available in public databases.

Property	Value	Source
Molecular Formula	C4H9NO	[1] [2]
Molecular Weight	87.12 g/mol	[1] [2] [3]
IUPAC Name	3-aminobutanal	[1]
SMILES	<chem>CC(N)CC=O</chem>	[1] [2]
InChIKey	HYZVYAPATCJLAU-UHFFFAOYSA-N	[1] [2]
XLogP3 (Computed)	-0.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	43.1 Å ²	[1]

Physical and Chemical Properties of 4-Aminobutanal

The isomer 4-aminobutanal is better characterized, and its properties offer insight into the expected behavior of aminobutanals.

Property	Value	Source
Synonyms	γ -aminobutyraldehyde, GABA aldehyde	[4]
Molecular Formula	C4H9NO	[4][5]
Molar Mass	87.122 g·mol ⁻¹	[4]
Appearance	Colorless liquid	[5]
Boiling Point	159.9 ± 23.0 °C (Predicted)	[5][6]
Density	0.911 ± 0.06 g/cm ³ (Predicted)	[5][6]
Flash Point	50.5 °C	[5]
Refractive Index	1.422	[5]
pKa (Predicted)	9.82 ± 0.10	[6]
Solubility	Soluble in water	[7]

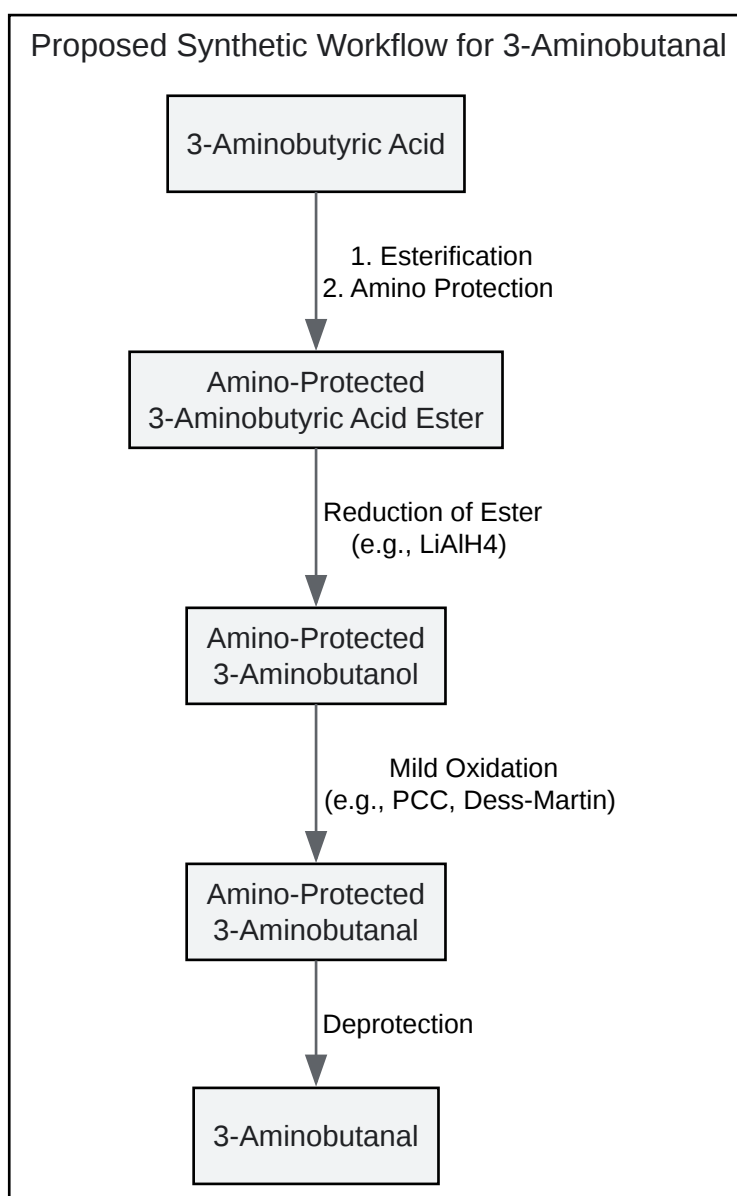
Reactivity and Stability

While specific stability data for **3-aminobutanal** is unavailable, the reactivity of aminobutanals can be inferred from the behavior of 4-aminobutanal.

- **Oxidation:** The aldehyde group can be oxidized to a carboxylic acid. For instance, 4-aminobutanal is oxidized to form 4-aminobutanoic acid (GABA).[7]
- **Reduction:** The aldehyde group can be reduced to an alcohol. 4-aminobutanal can be reduced to 4-aminobutanol using agents like sodium borohydride.[7]
- **Ring-Chain Tautomerism:** In aqueous solutions, aminoaldehydes can exist in equilibrium with cyclic forms. 4-Aminobutanal is known to be in equilibrium with pyrroline derivatives.[8] A similar intramolecular cyclization would be expected for **3-aminobutanal**.
- **Stability:** Aldehydes are generally sensitive to oxidation.[7] The presence of the amino group may influence stability. Protected forms, such as acetals, are often used in synthesis to improve handling and stability.[7]

Experimental Protocols and Workflows

Detailed experimental protocols for the synthesis of **3-aminobutanal** are not readily found in the literature. However, a logical synthetic approach can be devised based on established methods for related compounds, such as (R)-3-aminobutanol. A plausible workflow would involve the protection of the amino group, reduction of a carboxylic acid derivative, and subsequent deprotection and oxidation.



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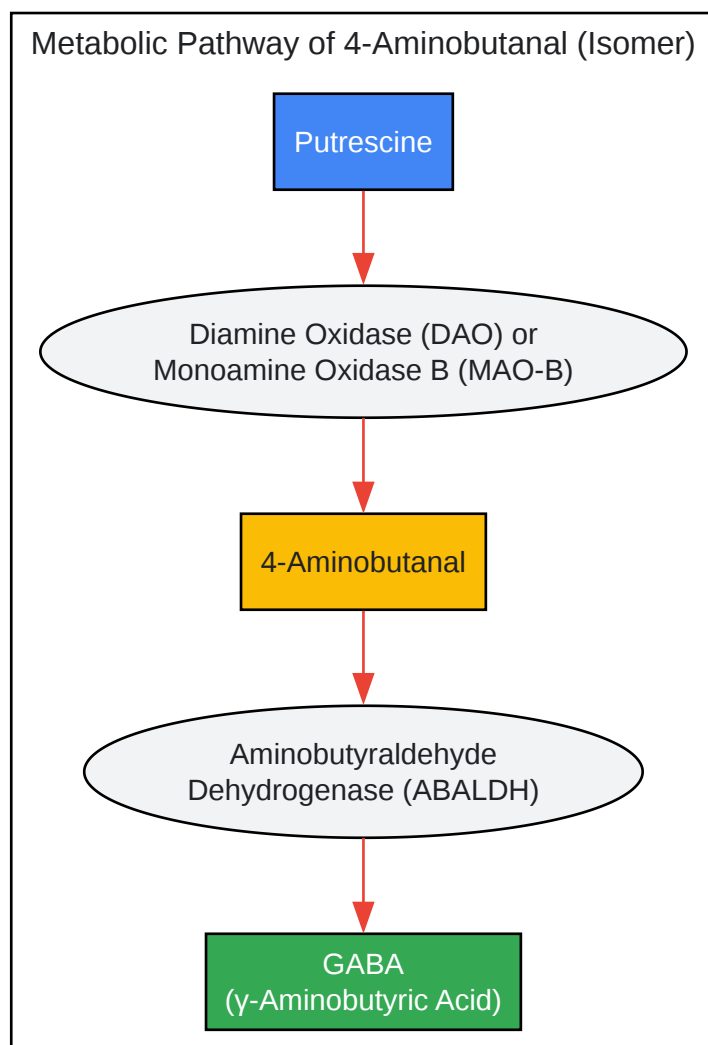
Caption: Proposed synthetic pathway for **3-aminobutanal**.

This multi-step synthesis ensures that the aldehyde and amino groups do not react with each other. The choice of protecting group and reaction conditions would need to be optimized experimentally.

Biological Significance and Signaling Pathways

There is no documented biological role or signaling pathway directly involving **3-aminobutanal**. However, its isomer, 4-aminobutanal, is a key intermediate in the metabolism of polyamines and the biosynthesis of the major inhibitory neurotransmitter, γ -aminobutyric acid (GABA).^{[4][7]} The degradation of putrescine yields 4-aminobutanal, which is then converted to GABA.

The following diagram illustrates the metabolic pathway of 4-aminobutanal.



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Caption: Conversion of putrescine to GABA via 4-aminobutanal.[4]

This pathway highlights the potential for aminobutanals to play crucial roles in neurobiology and cellular metabolism.[7] While this specific pathway is for the 4-amino isomer, it demonstrates the biological relevance of this class of molecules.

Conclusion

3-Aminobutanal is a molecule with potential utility in synthetic chemistry, though it remains largely uncharacterized. The available computational data provides a basic profile, while the experimental data for its isomer, 4-aminobutanal, offers valuable insights into its likely chemical

reactivity and handling. Further experimental investigation is required to fully elucidate the physical, chemical, and potential biological properties of **3-aminobutanal** for its application in research and drug development.

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